Rgb-286638

Catalog No.
S640431
CAS No.
784210-87-3
M.F
C29H37Cl2N7O4
M. Wt
618.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rgb-286638

CAS Number

784210-87-3

Product Name

Rgb-286638

IUPAC Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride

Molecular Formula

C29H37Cl2N7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C29H35N7O4.2ClH/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36;;/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38);2*1H

InChI Key

WJVMGQMXUBAAPL-UHFFFAOYSA-N

SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl

Synonyms

RGB 286638, RGB-286638, RGB286638

Canonical SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl

Mechanism of Action

  • Cyclin-Dependent Kinase (CDK) Inhibitor: RGB-286638 primarily targets a group of enzymes called cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle progression. Inhibiting CDKs can disrupt uncontrolled cell growth, a hallmark of cancer [Source: National Cancer Institute (.gov) ].
  • Multi-targeted Effects: Besides CDKs, RGB-286638 can also inhibit other enzymes involved in cell signaling pathways important for cancer cell survival and proliferation [Source: MedChemExpress ].

Preclinical Studies

  • RGB-286638 has shown promising anti-tumor activity in various preclinical models, including cell lines and animal studies [Source: AdisInsight ].
  • These studies provide initial evidence for the drug's potential to target and suppress cancer cell growth.

Clinical Trials

  • Currently, RGB-286638 is undergoing Phase I clinical trials. These initial trials in humans aim to determine the drug's safety, appropriate dosage, and how the body absorbs and processes it [Source: National Cancer Institute (.gov) ].

Future Directions

  • Further clinical trials are needed to assess the efficacy of RGB-286638 in treating specific cancers.
  • Researchers will also investigate potential combinations with other therapies and treatment regimens.

UNII

478ZV54680

Other CAS

784210-87-3

Wikipedia

Rgb-286638

Dates

Modify: 2023-07-20

Explore Compound Types